molecular formula C13H9NO3S B2480377 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1096955-27-9

2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2480377
CAS No.: 1096955-27-9
M. Wt: 259.28
InChI Key: WCWZBYXPAOQEBQ-UHFFFAOYSA-N
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Description

2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both benzofuran and thiazole moieties. Benzofuran is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Thiazole, on the other hand, is a core structure in many biologically active compounds, including antibiotics and enzyme inhibitors . The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-hydroxyacetophenone with thioamide in the presence of a base to form the benzofuran-thiazole core . The acetic acid moiety can then be introduced through various carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial for maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid is unique due to its combined benzofuran and thiazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c15-12(16)6-9-7-18-13(14-9)11-5-8-3-1-2-4-10(8)17-11/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWZBYXPAOQEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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